molecular formula C13H18N4O2S B3729029 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-isobutylacetamide

2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-isobutylacetamide

Cat. No. B3729029
M. Wt: 294.38 g/mol
InChI Key: DFAMYEODODZVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-isobutylacetamide, also known as Epetraborole, is a novel boron-containing compound that has been developed for the treatment of bacterial infections. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of gram-negative bacterial infections.

Mechanism of Action

2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-isobutylacetamide binds to the editing site of the bacterial leucyl-tRNA synthetase enzyme, which is responsible for ensuring that the correct amino acid is added to the growing protein chain. By binding to this site, 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-isobutylacetamide prevents the enzyme from functioning properly, leading to the production of faulty proteins and ultimately bacterial death.
Biochemical and Physiological Effects:
2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-isobutylacetamide has been shown to have minimal toxicity in vitro and in vivo, indicating that it has a favorable safety profile. It has also been shown to have good pharmacokinetic properties, with high levels of distribution to tissues and a long half-life in the body.

Advantages and Limitations for Lab Experiments

2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-isobutylacetamide has several advantages for use in laboratory experiments. It has a broad spectrum of activity against gram-negative bacteria, including those that are resistant to other antibiotics. It also has a unique mechanism of action, which makes it a valuable tool for studying bacterial protein synthesis. However, one limitation of 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-isobutylacetamide is that it is not effective against gram-positive bacteria, which limits its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research involving 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-isobutylacetamide. One area of interest is the development of combination therapies that include 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-isobutylacetamide and other antibiotics, which may enhance its effectiveness against certain bacterial infections. Another area of interest is the study of 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-isobutylacetamide's mechanism of action in greater detail, which may lead to the identification of new targets for antibacterial drug development. Finally, the evaluation of 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-isobutylacetamide in clinical trials for the treatment of bacterial infections will be an important area of future research.

Scientific Research Applications

2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-isobutylacetamide has shown potent activity against a wide range of gram-negative bacteria, including those that are resistant to other antibiotics. It has been shown to inhibit bacterial protein synthesis by binding to the bacterial leucyl-tRNA synthetase enzyme, which is essential for the production of new proteins in bacteria.

properties

IUPAC Name

2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-4-10-9(5-14)12(19)17-13(16-10)20-7-11(18)15-6-8(2)3/h8H,4,6-7H2,1-3H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAMYEODODZVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC(=N1)SCC(=O)NCC(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-isobutylacetamide
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2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-isobutylacetamide
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2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-isobutylacetamide
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